4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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Overview
Description
4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a p-tolyl substituent
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes involved in cellular processes .
Mode of Action
This could result in altered cellular processes, potentially contributing to its pharmacological effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its pharmacological effects .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anticancer and antiviral effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 169.22 Da
Molecular Mechanism
It is important to investigate how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-toluidine with a suitable aldehyde and an ammonium acetate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industries.
Comparison with Similar Compounds
Similar Compounds
- 4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine
- 4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-d]pyridine
Uniqueness
4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is unique due to its specific ring fusion and substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs. The position of the p-tolyl group and the fused ring system can influence its binding affinity and selectivity towards various targets.
Properties
IUPAC Name |
4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-2-4-10(5-3-9)12-13-11(6-7-14-12)15-8-16-13/h2-5,8,12,14H,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKCSYVDFSFJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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